Cas no 878437-57-1 (3-(1,2,3-thiadiazol-4-yl)phenylamine)
3-(1,2,3-thiadiazol-4-yl)phenylamine Chemical and Physical Properties
Names and Identifiers
-
- 3-(1,2,3-Thiadiazol-4-yl)aniline
- 3-[1,2,3]THIADIAZOL-4-YL-PHENYLAMINE
- 878437-57-1
- 3-(thiadiazol-4-yl)aniline
- MHPFVGQSGTVRPC-UHFFFAOYSA-N
- [3-(1,2,3-thiadiazol-4-yl)phenyl]amine
- Benzenamine, 3-(1,2,3-thiadiazol-4-yl)-
- CS-0269170
- EN300-234999
- BB 0220515
- F2145-0804
- DTXSID00390392
- SCHEMBL16636188
- HMS1698L05
- AKOS000425174
- DB-098820
- STK727101
- 3-(1,2,3-thiadiazol-4-yl)phenylamine
-
- MDL: MFCD07180945
- Inchi: 1S/C8H7N3S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H,9H2
- InChI Key: MHPFVGQSGTVRPC-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC=C(C=2)N)N=N1
Computed Properties
- Exact Mass: 177.03606841g/mol
- Monoisotopic Mass: 177.03606841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 80Ų
Experimental Properties
- Density: 1.333
3-(1,2,3-thiadiazol-4-yl)phenylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059007314-1g |
3-(1,2,3-Thiadiazol-4-yl)aniline |
878437-57-1 | 95% | 1g |
$400.00 | 2023-08-31 | |
| TRC | T210356-100mg |
3-(1,2,3-thiadiazol-4-yl)aniline |
878437-57-1 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T210356-500mg |
3-(1,2,3-thiadiazol-4-yl)aniline |
878437-57-1 | 500mg |
$ 210.00 | 2022-06-03 | ||
| TRC | T210356-1g |
3-(1,2,3-thiadiazol-4-yl)aniline |
878437-57-1 | 1g |
$ 295.00 | 2022-06-03 | ||
| Chemenu | CM128970-1g |
3-(1,2,3-thiadiazol-4-yl)aniline |
878437-57-1 | 95% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-234999-0.05g |
3-(1,2,3-thiadiazol-4-yl)aniline |
878437-57-1 | 95% | 0.05g |
$167.0 | 2024-06-19 | |
| Enamine | EN300-234999-0.1g |
3-(1,2,3-thiadiazol-4-yl)aniline |
878437-57-1 | 95% | 0.1g |
$175.0 | 2024-06-19 | |
| Enamine | EN300-234999-0.25g |
3-(1,2,3-thiadiazol-4-yl)aniline |
878437-57-1 | 95% | 0.25g |
$183.0 | 2024-06-19 | |
| Enamine | EN300-234999-0.5g |
3-(1,2,3-thiadiazol-4-yl)aniline |
878437-57-1 | 95% | 0.5g |
$190.0 | 2024-06-19 | |
| Enamine | EN300-234999-1.0g |
3-(1,2,3-thiadiazol-4-yl)aniline |
878437-57-1 | 95% | 1.0g |
$199.0 | 2024-06-19 |
3-(1,2,3-thiadiazol-4-yl)phenylamine Suppliers
3-(1,2,3-thiadiazol-4-yl)phenylamine Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 3-(1,2,3-thiadiazol-4-yl)phenylamine
Introduction to 3-(1,2,3-thiadiazol-4-yl)phenylamine (CAS No. 878437-57-1)
3-(1,2,3-thiadiazol-4-yl)phenylamine, with the Chemical Abstracts Service (CAS) number 878437-57-1, is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive chemical structure, which includes a thiadiazole ring fused to a phenylamine moiety. The combination of these functional groups endows the molecule with a range of potential biological activities and applications.
The thiadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom. This ring system is known for its versatile reactivity and ability to form stable complexes with various metal ions. In the context of 3-(1,2,3-thiadiazol-4-yl)phenylamine, the thiadiazole ring contributes to the compound's stability and enhances its pharmacological properties. The phenylamine moiety, on the other hand, is a common functional group in organic chemistry and is often associated with aromatic amines. It can participate in various chemical reactions and is known for its electron-donating properties.
Recent studies have explored the potential applications of 3-(1,2,3-thiadiazol-4-yl)phenylamine in various therapeutic areas. One notable area of research is its use as an antimicrobial agent. The unique combination of the thiadiazole and phenylamine groups has been shown to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant pathogens.
In addition to its antimicrobial properties, 3-(1,2,3-thiadiazol-4-yl)phenylamine has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Studies have demonstrated that this compound can effectively scavenge free radicals and protect cells from oxidative damage.
Another area of interest is the potential use of 3-(1,2,3-thiadiazol-4-yl)phenylamine as an anti-inflammatory agent. Inflammation is a complex biological response to harmful stimuli and is involved in numerous pathological conditions. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. This property makes it a potential therapeutic option for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-(1,2,3-thiadiazol-4-yl)phenylamine have also been studied to understand its behavior in biological systems. Pharmacokinetic data indicate that this compound has good oral bioavailability and can be effectively absorbed into the bloodstream. It also exhibits favorable distribution and metabolism profiles, making it suitable for further development as a drug candidate.
In terms of safety, preliminary toxicological studies have shown that 3-(1,2,3-thiadiazol-4-yl)phenylamine has low toxicity at therapeutic doses. However, further research is needed to fully evaluate its long-term safety and potential side effects. These studies are essential for ensuring that the compound can be safely used in clinical settings.
The synthesis of 3-(1,2,3-thiadiazol-4-yl)phenylamine involves several well-established chemical reactions. One common synthetic route involves the reaction of 4-chloro-1,2,3-thiadiazole with aniline under appropriate conditions to form the desired product. This synthetic method is efficient and can be scaled up for large-scale production if needed.
In conclusion, 3-(1,2,3-thiadiazol-4-yl)phenylamine (CAS No. 878437-57-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with antimicrobial, antioxidant, and anti-inflammatory properties, making it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for its potential use in treating various diseases.
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